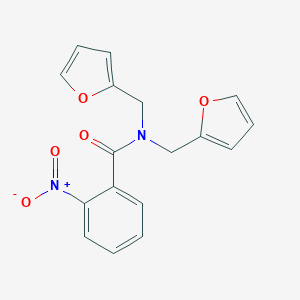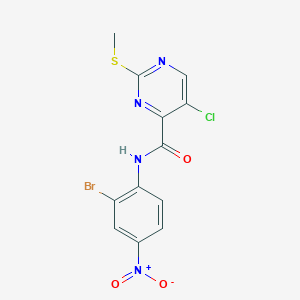![molecular formula C21H33NO3S2 B254522 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanecarboxamide core, substituted with butyl and thienyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the butyl and thienyl substituents. Common reagents used in these reactions include alkyl halides, thienyl derivatives, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The butyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienyl groups may yield sulfoxides or sulfones, while reduction of ketones may produce alcohols.
Scientific Research Applications
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-((1,3-dioxoisoindolin-2-yl)methyl)thiophene-2-carboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- tert-butyl {4-[(4-hydroxypiperidin-1-yl)methyl]benzyl}methylcarbamate
Uniqueness
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of both butyl and thienyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H33NO3S2 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H33NO3S2/c1-3-4-5-17-6-8-18(9-7-17)21(23)22(14-20-16(2)10-12-26-20)19-11-13-27(24,25)15-19/h10,12,17-19H,3-9,11,13-15H2,1-2H3 |
InChI Key |
RKKOYWFAGMTKPF-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254450.png)
![N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254451.png)

![2,7-diamino-4-[4-(hexyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B254454.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)
![2-Isopropenyl-5-[2-(2-thienylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile](/img/structure/B254459.png)
![N-[4-(dimethylamino)benzyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B254462.png)
![2-{5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B254463.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B254468.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)

